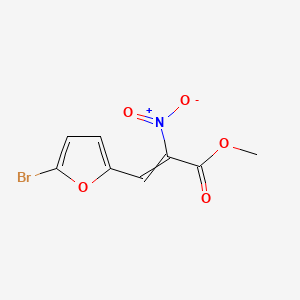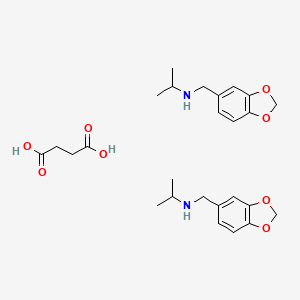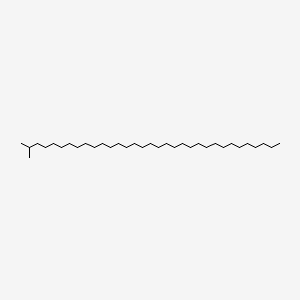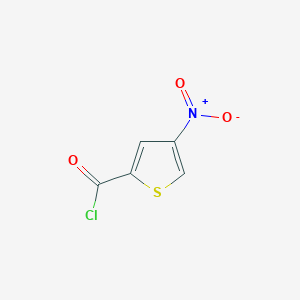
3-(5-Bromo-2-furyl)-2-nitropropenoic acid, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromo-2-furyl)-2-nitropropenoic acid, methyl ester is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a bromine atom attached to the furan ring and a nitro group attached to the propenoic acid moiety. It is commonly used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-furyl)-2-nitropropenoic acid, methyl ester typically involves the bromination of furan derivatives followed by nitration and esterification. One common method includes the bromination of 2-furylacrylic acid, followed by nitration to introduce the nitro group. The final step involves esterification with methanol to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of bromine and nitric acid for bromination and nitration, respectively. The esterification step is carried out using methanol in the presence of an acid catalyst to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Bromo-2-furyl)-2-nitropropenoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(5-Bromo-2-furyl)-2-nitropropenoic acid.
Reduction: Formation of 3-(5-Bromo-2-furyl)-2-aminopropenoic acid, methyl ester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(5-Bromo-2-furyl)-2-nitropropenoic acid, methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-(5-Bromo-2-furyl)-2-nitropropenoic acid, methyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Bromo-2-furyl)quinoxaline
- 3-(5-Bromo-2-furyl)-2-quinoxalone
- Methyl 2-cyano-3-(5-bromo-2-furyl)acrylate
Uniqueness
3-(5-Bromo-2-furyl)-2-nitropropenoic acid, methyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
68162-38-9 |
|---|---|
Molekularformel |
C8H6BrNO5 |
Molekulargewicht |
276.04 g/mol |
IUPAC-Name |
methyl 3-(5-bromofuran-2-yl)-2-nitroprop-2-enoate |
InChI |
InChI=1S/C8H6BrNO5/c1-14-8(11)6(10(12)13)4-5-2-3-7(9)15-5/h2-4H,1H3 |
InChI-Schlüssel |
XBKOCRRKOPWCAY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=CC1=CC=C(O1)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate](/img/structure/B14464804.png)
![N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine}](/img/structure/B14464810.png)





![2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate](/img/structure/B14464872.png)


